molecular formula C22H18O3 B5591196 6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No. B5591196
M. Wt: 330.4 g/mol
InChI Key: ZBAKYPFBVMJTCA-UHFFFAOYSA-N
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Description

Compounds like "6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one" belong to a group of heterocyclic compounds that are crucial in medicinal chemistry due to their diverse biological activities and significance as core structures in various secondary metabolites.

Synthesis Analysis

The synthesis of similar compounds involves various protocols, such as Suzuki coupling reactions, lactonization, and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), among others. Efficient and simple procedures often involve reactions of Michael acceptors with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Molecular Structure Analysis

Molecular structures of compounds in this category are characterized by fused heterocyclic rings, contributing to their pharmacological importance. The synthesis and functionalization of these structures are subject to ongoing research to explore their full potential in various applications.

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including cyclocondensation and organocatalyzed synthesis, to form heterocyclic scaffolds of considerable importance (Kiyani, 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for determining their applicability in various fields, such as pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and their behavior under different conditions, are essential for understanding their mechanisms of action and potential uses. The compounds exhibit a range of biological activities due to their versatile chemical properties (Gomaa & Ali, 2020).

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of similar compounds, which serve as angular furocoumarin derivatives. These derivatives are synthesized through reactions such as the Williamson reaction of hydroxycoumarins with phenacyl bromide followed by cyclization. These processes result in compounds that are of interest due to their potential applications in material science and pharmaceutical research (El-Gogary et al., 2015).

Photooxygenation Studies

The photooxygenation of synthesized furocoumarins has been studied, indicating the potential for these compounds to undergo photo-cleaved reactions to produce o-benzoylhydroxy derivatives. This is particularly relevant in the context of studying the photochemical properties of such compounds, which can have implications for developing new materials or understanding biological processes at a molecular level (El-Gogary et al., 2015).

Antimicrobial and Biological Activity

Several studies have explored the biological activities of similar compounds. For instance, polycyclic phenol derivatives isolated from Spermacoce latifolia showed significant antibacterial and α-glucosidase inhibitory activities. These findings suggest that compounds with similar structures could have potential as therapeutic agents, particularly in the treatment of bacterial infections and metabolic disorders (Liu et al., 2022).

Photochromic and Redox Properties

Research into the photochromic and redox properties of 2H-pyrano[3,2-c]chromen-5-one derivatives reveals insights into their potential applications in materials science, such as in the development of photoresponsive materials. These properties are crucial for applications in smart materials and sensors, where the ability to change physical properties in response to light is highly valued (Huang et al., 2007).

Microwave-assisted Synthesis

Efficient synthesis methods, such as microwave-assisted synthesis of furo[3,2-c]quinoline-2-carbonyl-chromen-2-ones, demonstrate the ongoing exploration of more efficient and eco-friendly synthesis routes for these compounds. Such methodologies are important for scaling up the production of these compounds for further study or potential commercial applications (Kumar & Rajitha, 2006).

properties

IUPAC Name

10,13-dimethyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),9,11(15),13-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O3/c1-12-20-17(15-9-6-10-16(15)22(23)25-20)11-18-19(13(2)24-21(12)18)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAKYPFBVMJTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C5=C(CCC5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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